3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c27-19(14-25-17-6-1-2-7-18(17)30-21(25)29)23-9-11-24(12-10-23)20(28)15-13-22-26-8-4-3-5-16(15)26/h1-2,6-7,13H,3-5,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRRTMATTANILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one , with the CAS number 2034405-71-3, is a complex organic molecule that incorporates several pharmacologically relevant moieties. Its structure suggests potential for diverse biological activities, particularly in the realms of anticancer and neuropharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.4 g/mol. The compound features a pyrazolo[1,5-a]pyridine core linked to a piperazine group and a benzo[d]oxazole moiety, which collectively contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034405-71-3 |
| Molecular Formula | C21H23N5O4 |
| Molecular Weight | 409.4 g/mol |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds containing pyrazolo and piperazine structures exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo compounds can induce cytotoxicity in various cancer cell lines. For instance, fused pyrazole derivatives were reported to have antitumor activity against colon cancer cell lines (CaCO-2) and showed cytotoxic effects on normal fibroblast (BHK) cell lines .
Neuropharmacological Effects
The incorporation of piperazine rings is often associated with neuropharmacological activity. Compounds similar to our target compound have been studied for their potential as antidepressants and anxiolytics . The structural motifs present in this compound suggest it may interact with neurotransmitter systems, thereby influencing mood and anxiety levels .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of carbonyl groups in the structure may enhance the ability of the compound to inhibit inflammatory pathways, which is a common mechanism in many therapeutic agents targeting chronic inflammatory conditions .
Case Studies and Research Findings
- Study on Pyrazolo Derivatives : A study conducted on various pyrazolo derivatives highlighted their broad spectrum of biological activities including anticancer and anti-inflammatory effects. The study emphasized the importance of structural modifications in enhancing biological efficacy .
- Neuropharmacological Evaluation : Another research focused on the neuropharmacological evaluation of piperazine-containing compounds demonstrated their potential in treating anxiety disorders and depression, suggesting that modifications to the piperazine structure can significantly impact their therapeutic profiles .
- Antitumor Activity Assessment : In vitro assays have shown that compounds similar to our target compound exhibit significant cytotoxicity against specific cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of pyrazolo compounds exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing the pyrazolo ring system have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The structural modifications in this compound may enhance its efficacy against specific cancer targets .
- Antimicrobial Properties : Some studies suggest that pyrazolo derivatives can exhibit antimicrobial activity against bacteria and fungi. This compound's unique structure may provide enhanced interaction with microbial targets .
- Neurological Applications : Given the presence of the piperazine moiety, there is potential for this compound to act on neurotransmitter systems. Pyrazolo compounds have been studied for their effects on anxiety and depression models in animal studies .
Synthesis and Derivatization
The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. The flexibility in its synthesis enables the creation of analogs with modified biological activities. Current methodologies include:
- Condensation Reactions : Utilizing carbonyl compounds and amines to form the piperazine core.
- Cyclization Techniques : Employing cyclization strategies to form the benzo[d]oxazole structure from appropriate precursors.
- Functional Group Modifications : Post-synthetic modifications can introduce additional substituents that may enhance biological activity or selectivity .
Case Studies
Several studies have explored the applications of similar compounds:
- Antitumor Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved inhibition of specific kinases critical for tumor growth .
- Neuropharmacological Effects : Research on related piperazine derivatives showed promise in treating anxiety disorders by modulating serotonin receptors, suggesting that similar modifications in our compound could yield beneficial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Comparisons
Structural Insights :
- The target compound shares a fused bicyclic heterocycle (benzo[d]oxazol-2(3H)-one) with bioactive molecules like benzoxazolones, which are known for anti-inflammatory and antimicrobial properties .
- Unlike diethyl derivatives (e.g., compound 2d in ), the target compound lacks ester groups but includes a carbonyl-piperazine linkage, which may enhance solubility and receptor binding .
Bioactivity and Mechanism of Action
Hypothesized Pathways:
Comparative Bioactivity Data:
- CB-64D : Induces apoptosis in breast cancer cell lines (EC₅₀ ~10–50 µM) via caspase-independent pathways .
Spectroscopic and Analytical Comparisons
NMR and MS Profiles:
- The target compound’s NMR profile would likely show distinct shifts for the piperazine (δ ~2.5–3.5 ppm) and tetrahydropyrazolo[1,5-a]pyridine carbonyl (δ ~160–170 ppm in ¹³C NMR), similar to compound 2d .
- HRMS analysis would confirm molecular ion peaks consistent with its formula (C₂₃H₂₄N₆O₄, exact mass calculated as 472.18 g/mol).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one?
- Methodology :
- Multistep Synthesis : Similar compounds (e.g., bivalent benzoxazolone derivatives) are synthesized via coupling reactions between activated intermediates. For example, piperazine-linked derivatives often require sequential amidation and alkylation steps (General Procedure D in ).
- Key Steps :
- Activation of the pyrazolo[1,5-a]pyridine carbonyl group using coupling agents like EDCI or HOBt.
- Reaction with piperazine under anhydrous conditions (e.g., DMF, 0°C to RT).
- Final alkylation with 3-(2-oxoethyl)benzo[d]oxazol-2(3H)-one.
- Yield Optimization : Typical yields for analogous compounds range from 51–53% ( ). Improving yields may require optimizing solvent polarity (e.g., switching from DCM to THF) or using catalytic bases like DMAP.
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodology :
- 1H/13C NMR : Assign peaks for diagnostic protons (e.g., oxazolone C=O at δ ~165–170 ppm, piperazine N–CH2 at δ ~2.5–3.5 ppm) ( ).
- HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₃H₂₄N₆O₄: 472.1804; observed: 472.1806) ( ).
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C–H bending ( ).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrazole or piperazine rings) affect bioactivity?
- Methodology :
- SAR Studies : Compare analogs with variations in key positions:
- Computational Modeling : Use docking studies to predict interactions with targets (e.g., kinases or GPCRs) based on steric and electronic effects of substituents.
Q. What strategies resolve contradictions in biological activity data across similar compounds?
- Methodology :
- Meta-Analysis : Compare datasets from compounds like pyrazolo[4,3-c]pyridines ( ) and benzoxazolones ( ). For example:
- Contradiction : A compound may show anti-inflammatory activity in one study but not another.
- Resolution : Check assay conditions (e.g., cell line specificity, IC₅₀ thresholds). For instance, pyrazole derivatives in show apoptosis induction only in HeLa cells, not in MCF-6.
- Orthogonal Assays : Validate activity using multiple methods (e.g., Western blot for protein targets alongside cell viability assays).
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodology :
- pH Stability Studies : Incubate the compound in buffers (pH 1–8) and monitor degradation via HPLC. Pyrazolo-pyridine cores are prone to hydrolysis at pH > 7 ( ).
- Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated oxidation. Piperazine-containing compounds often show rapid N-dealkylation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
